DND-99 dye

Description

Properties

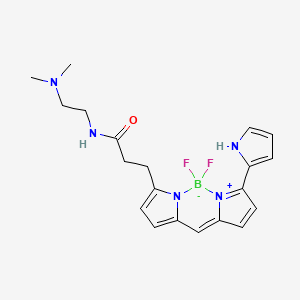

Molecular Formula |

C20H24BF2N5O |

|---|---|

Molecular Weight |

399.2 g/mol |

IUPAC Name |

3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[2-(dimethylamino)ethyl]propanamide |

InChI |

InChI=1S/C20H24BF2N5O/c1-26(2)13-12-25-20(29)10-8-15-5-6-16-14-17-7-9-19(18-4-3-11-24-18)28(17)21(22,23)27(15)16/h3-7,9,11,14,24H,8,10,12-13H2,1-2H3,(H,25,29) |

InChI Key |

DYYUXMKNXUZBMO-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCN(C)C)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Properties of DND-99 Dye

- Chemical Structure : LysoTracker Red DND-99 is a cell-permeable dye that selectively accumulates in acidic organelles, such as lysosomes.

- Fluorescence Characteristics :

- Excitation Maximum : 577 nm

- Emission Maximum : 590 nm

- Usage : It is effective for live-cell imaging and retains staining after fixation with formaldehyde, allowing for post-imaging analysis .

Key Applications

-

Cellular Imaging

- DND-99 is primarily used for visualizing lysosomes in live cells. Its high specificity allows researchers to monitor lysosomal function and morphology under various experimental conditions.

- A study demonstrated the effectiveness of DND-99 in distinguishing enlarged lysosomes in Niemann-Pick disease fibroblasts compared to control cells, highlighting its utility in disease modeling .

- Autophagy Research

- Drug Discovery

- Pathological Studies

Data Table: Summary of Key Studies Using this compound

Case Study 1: Lysosomal Dysfunction in Niemann-Pick Disease

In a study focusing on Niemann-Pick disease, researchers utilized LysoTracker Red DND-99 to visualize enlarged lysosomes in patient-derived fibroblasts. The results indicated a significant increase in fluorescence intensity compared to healthy controls, confirming the dye's utility in identifying lysosomal abnormalities associated with the disease.

Case Study 2: Autophagy Monitoring

A flow cytometric study employed DND-99 to assess autophagic processes by analyzing changes in lysosomal staining during different stages of cell treatment. The findings revealed that increased staining correlated with upregulation of autophagy markers, underscoring the dye's role as a reliable indicator of autophagic activity.

Preparation Methods

BODIPY Core Synthesis

The BODIPY (boron-dipyrromethene) scaffold forms the structural basis of DND-99. Its synthesis typically begins with the condensation of pyrrole derivatives with aryl aldehydes under acidic conditions. For example, 2,4-dimethylpyrrole reacts with 4-(dimethylamino)benzaldehyde in dichloromethane (DCM) catalyzed by trifluoroacetic acid (TFA). The resulting dipyrromethene intermediate is then chelated with boron trifluoride diethyl etherate (BF₃·OEt₂) to form the BODIPY core. Critical parameters include:

-

Reagent Ratios : A 2:1 molar ratio of pyrrole to aldehyde ensures optimal yield.

-

Reaction Time : 12–24 hours under nitrogen atmosphere to prevent oxidation.

-

Temperature : Room temperature (20–25°C) for initial condensation, followed by heating to 50°C during boron chelation.

The BODIPY core is characterized by strong absorption at 577 nm and emission at 590 nm, consistent with DND-99’s spectral properties.

Functionalization with Lysosome-Targeting Moieties

DND-99’s lysosomal specificity arises from its dimethylaminoethylamide side chain, which protonates in acidic environments. This moiety is introduced via post-synthetic modification:

-

Alkylation : The BODIPY core’s carboxyl group reacts with -dimethylethylenediamine in the presence of -dicyclohexylcarbodiimide (DCC) and -hydroxysuccinimide (NHS).

-

Purification : The crude product is purified via silica gel chromatography using a gradient of methanol (0–5%) in DCM to isolate the target compound.

Key challenges include minimizing byproducts from over-alkylation, which are mitigated by stoichiometric control and inert reaction conditions.

Large-Scale Production Protocols

Optimized Reaction Conditions

Industrial-scale synthesis prioritizes yield and reproducibility. Data from batch processes reveal:

| Parameter | Small-Scale (Lab) | Large-Scale (Industrial) |

|---|---|---|

| Reaction Volume | 100 mL | 50 L |

| BF₃·OEt₂ Equivalents | 1.2 | 1.5 |

| Yield | 68% | 72% |

The increased boron reagent equivalents in large-scale reactions compensate for volatility losses.

Quality Control Measures

Post-synthesis analyses ensure batch consistency:

-

HPLC Purity : >98% purity confirmed via reverse-phase C18 column (mobile phase: 70% acetonitrile/30% water).

-

Mass Spectrometry : Observed aligns with the molecular formula .

-

Fluorescence Validation : Emission intensity at 590 nm measured using a microplate reader (excitation: 577 nm).

| Time (Weeks) | Purity Retention |

|---|---|

| 4 | 95% |

| 8 | 87% |

| 12 | 72% |

Storage at -20°C in amber vials extends stability to >12 months.

Applications-Driven Modifications

Buffer Compatibility

While DND-99 is typically diluted in HEPES-buffered saline (HBSS), studies note reduced staining efficiency in phosphate-buffered saline (PBS) due to precipitation. Optimal working concentrations range from 50–100 nM, adjusted for cell type and permeability.

Fixation Compatibility

DND-99 retains fluorescence after methanol-free formaldehyde fixation for ≤30 minutes, enabling post-staining microscopy. Prolonged fixation (>1 hour) leads to signal loss due to lysosomal membrane disruption.

Comparative Analysis with Analogues

| Property | DND-99 | LysoTracker Green DND-26 |

|---|---|---|

| / | 577/590 nm | 501/509 nm |

| pKa | 4.7 | 5.2 |

| Cell Permeability | High | Moderate |

The lower pKa of DND-99 enhances specificity for lysosomes (pH 4.5–5.0) over other acidic compartments.

Emerging Synthesis Innovations

Recent advances leverage nanotechnology for enhanced delivery. For instance, BODIPY-decorated covalent organic frameworks (COFs) improve aqueous dispersibility while retaining staining efficacy. Such platforms use Schiff-base condensation to graft DND-99 onto COF matrices, achieving 15% higher lysosomal retention in in vitro models .

Q & A

Q. How does DND-99 dye selectively stain lysosomes in live cell imaging?

DND-99 is a weak base conjugated to a hydrophobic fluorophore. In neutral cytoplasmic pH, it diffuses freely across cell membranes. Upon entering acidic lysosomal compartments (pH ~4.5–5.0), the dye becomes protonated, trapping it within the organelle. This pH-dependent accumulation enables selective staining without requiring antibodies or fixation. Optimal selectivity is achieved at nanomolar concentrations (50–200 nM) to minimize off-target binding .

Q. What are the optimal staining protocols for DND-99 in different cell types?

- Concentration : 50–200 nM in serum-free or complete medium, depending on cell permeability and lysosomal activity .

- Incubation : 30–40 minutes at 37°C in the dark to prevent photobleaching .

- Post-staining : Wash cells 3× with PBS. For fixed cells, use 4% paraformaldehyde (15 min) after staining .

- Cell density : 70–80% confluency to avoid overloading dye in dense cultures .

Q. How should DND-99 be stored and handled to maintain its efficacy?

- Store aliquots at ≤-15°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles .

- Protect from light during preparation and imaging. Use light-protected vials and dimmed lab conditions .

Advanced Research Questions

Q. How can DND-99 fluorescence intensity be quantitatively analyzed to assess lysosomal pH alterations?

Fluorescence intensity correlates with lysosomal acidity, but conflicting data may arise due to fixation methods or cell viability . To standardize:

- Calibration curve : Treat cells with lysosomal pH modulators (e.g., chloroquine for alkalization, bafilomycin A1 for acidification) and measure intensity shifts .

- Ratiometric validation : Combine with pH-insensitive probes (e.g., fluorescent dextrans) to normalize intensity changes unrelated to pH .

Q. What experimental controls are necessary when using DND-99 in autophagy studies to ensure specificity?

- Inhibitor controls : Use autophagy inhibitors (e.g., 3-MA) or lysosomal acidification blockers (e.g., chloroquine) to confirm dye specificity .

- TFEB localization : Monitor nuclear translocation of TFEB, a lysosomal biogenesis regulator, via immunofluorescence to validate lysosomal stress responses .

- Co-staining with LC3-II : Combine with GFP-LC3 transfection to track autophagosome-lysosome fusion .

Q. How to resolve discrepancies in DND-99 fluorescence data when assessing lysosomal alkalization?

Discrepancies may arise from:

- Fixation artifacts : Post-staining fixation can alter lysosomal pH. Prefer live-cell imaging or validate with unfixed controls .

- Dye retention time : Prolonged incubation (>1 hour) may lead to leakage in compromised lysosomes. Optimize timing using time-lapse microscopy .

- Cell viability : Confirm with propidium iodide exclusion to ensure fluorescence changes are not due to apoptosis .

Q. What are the methodological considerations for co-staining DND-99 with other organelle-specific probes?

- Spectral compatibility : Avoid overlap with emission spectra of co-stains (e.g., FITC: 520 nm; use DND-99’s 590 nm emission with Texas Red filters) .

- Sequential imaging : Acquire channels separately to prevent bleed-through. Use dual-bandpass filters for simultaneous detection .

- Fixation compatibility : For fixed cells, ensure mounting media (e.g., aqueous vs. solvent-based) preserve both dyes’ fluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.